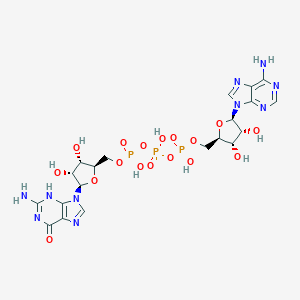
4-Chloro-3-nitroanisole
Descripción general
Descripción
4-Chloro-3-nitroanisole is a chemical compound with potential applications in various fields, including organic synthesis and material science. Its structure contains a chloro and a nitro group attached to an anisole moiety, offering unique reactive properties.
Synthesis Analysis
The synthesis of related nitroanisole compounds often involves multi-step processes including cyclization, nitrification, and chlorination. For instance, Zhao et al. (2017) synthesized a derivative, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, through a sequence of reactions starting from 4-methoxyaniline, showcasing the compound's synthetic versatility (Zhao, Lei, & Guo, 2017).
Molecular Structure Analysis
4-Chloro-3-nitroanisole's molecular structure has been the subject of theoretical and experimental investigations. Studies like those by Arunagiri et al. (2014) utilize spectroscopic methods and theoretical calculations to analyze the vibrational wavenumbers, providing insights into the molecule's geometrical parameters and electronic properties (Arunagiri, Arivazhagan, Subashini, & Maruthaiveeran, 2014).
Chemical Reactions and Properties
Nitroanisole compounds, including 4-Chloro-3-nitroanisole, undergo various chemical reactions. For example, the photoreaction of 4-nitroanisole with nucleophiles showcases regioselective substitutions influenced by temperature and other conditions, highlighting the compound's reactivity towards different chemical transformations (Klán, Růzicka, Heger, Literák, Kulhánek, & Loupy, 2002).
Physical Properties Analysis
The physical properties of 4-Chloro-3-nitroanisole, including its spectroscopic characteristics, are crucial for understanding its behavior in various environments. The vibrational analysis provided by studies like that of Sert, Çırak, & Ucun (2013) on similar compounds offers valuable data on the compound's IR and Raman spectra, contributing to a deeper understanding of its physical properties (Sert, Çırak, & Ucun, 2013).
Chemical Properties Analysis
The chemical behavior of 4-Chloro-3-nitroanisole, especially its interactions and transformations, is an area of significant interest. For example, the biotransformation of related nitroaromatic compounds by microbial strains offers insights into the environmental degradation pathways and potential applications in bioremediation processes (Duc, 2019).
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Chromone Derivatives
- Summary of the Application : 4-Chloro-3-nitroanisole is used in the synthesis of a group of derivatives of 7-methanesulfonylamino-6-phenoxychromone . These derivatives are important in the field of organic chemistry due to their potential biological activities.
- Results or Outcomes : The outcome of this process is a group of 7-methanesulfonylamino-6-phenoxychromone derivatives . The exact yield, purity, and other quantitative data were not provided in the search results.
Application 2: Nonlinear Optical Single Crystals
- Summary of the Application : 4-Chloro-3-nitroanisole is used in the growth and physiochemical characterization of 4-chloro-2-nitroaniline nonlinear optical single crystals . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
- Methods of Application or Experimental Procedures : The 4-chloro-2-nitroaniline nonlinear optical single crystal was developed by a slow evaporation method at 40 °C . The grown crystal was a monoclinic structure with Pc space group, which was recognized by single-crystal XRD analysis .
- Results or Outcomes : The synthesis material was thermally stable up to 115 °C and mechanical work hardness coefficient (n = -2.98) confirmed the grown crystal was a soft material . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .
Safety And Hazards
Direcciones Futuras
4-Chloro-3-nitroanisole finds its use in various industries, such as pharmaceuticals, agrochemicals, and dyestuffs . It is a compound that is widely used in organic synthesis, and its applications are diverse . The future directions of 4-Chloro-3-nitroanisole could involve further exploration of its uses in these industries and potentially others.
Propiedades
IUPAC Name |
1-chloro-4-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISHUMDTGXICEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145600 | |
| Record name | Anisole, 4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitroanisole | |
CAS RN |
10298-80-3 | |
| Record name | 1-Chloro-4-methoxy-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10298-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anisole, 4-chloro-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010298803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-nitroanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anisole, 4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)












